REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]=O.O.NN.C(O)COCCO.[OH-].[K+]>O>[CH2:10]([C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)[C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:16]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C2=C(C=CC=C2)C=O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated in 130° C. oil bath for 1 h.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The oil was extracted with ether
|
Type
|
ADDITION
|
Details
|
Silica ge was added to the ether phase
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
chromatographed eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1OC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |